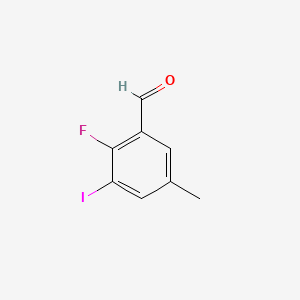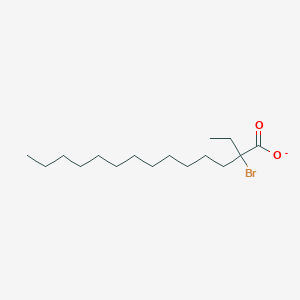
2-Bromo-2-ethyltetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-ethyltetradecanoate is an organic compound with the molecular formula C16H31BrO2. It is an ester derivative of tetradecanoic acid, where a bromine atom is attached to the second carbon of the ethyl group. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-ethyltetradecanoate typically involves the bromination of ethyltetradecanoate. One common method is the reaction of ethyltetradecanoate with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly brominating agents and solvents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-ethyltetradecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium thiolate (KSR) in polar solvents like ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.
Elimination Reactions: Formation of alkenes.
Reduction: Formation of ethyltetradecanoate.
Scientific Research Applications
2-Bromo-2-ethyltetradecanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2-ethyltetradecanoate involves its interaction with nucleophiles, leading to the formation of substitution or elimination products. The bromine atom acts as a leaving group, facilitating these reactions. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromoisobutyrate: Similar in structure but with a different alkyl chain length.
Ethyl bromodifluoroacetate: Contains fluorine atoms instead of hydrogen atoms.
Ethyl 2-bromoacetate: A shorter chain ester with similar reactivity.
Uniqueness
2-Bromo-2-ethyltetradecanoate is unique due to its specific chain length and the position of the bromine atom, which influences its reactivity and applications. Its longer alkyl chain provides distinct physical and chemical properties compared to shorter chain analogs.
Properties
Molecular Formula |
C16H30BrO2- |
|---|---|
Molecular Weight |
334.31 g/mol |
IUPAC Name |
2-bromo-2-ethyltetradecanoate |
InChI |
InChI=1S/C16H31BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-16(17,4-2)15(18)19/h3-14H2,1-2H3,(H,18,19)/p-1 |
InChI Key |
LOKBLPQNLSONBJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(CC)(C(=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
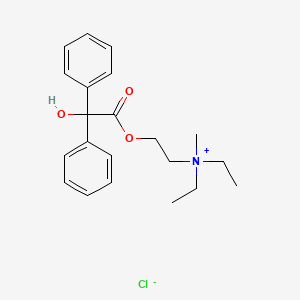
![Pyrido[4,3-C]cinnoline](/img/structure/B14761982.png)

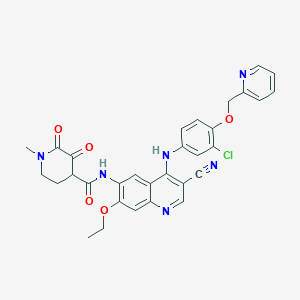
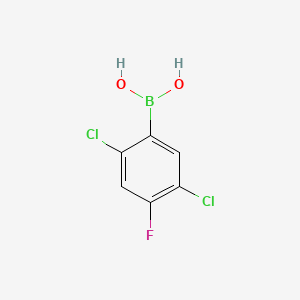
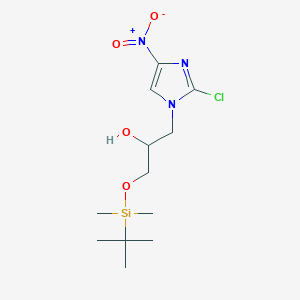
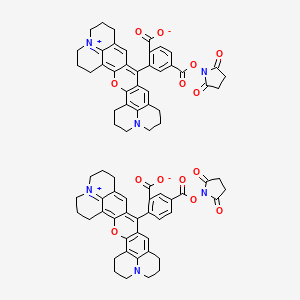
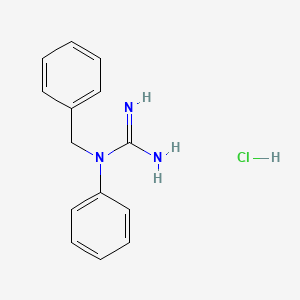
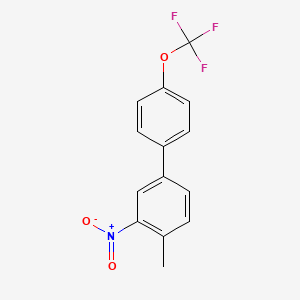
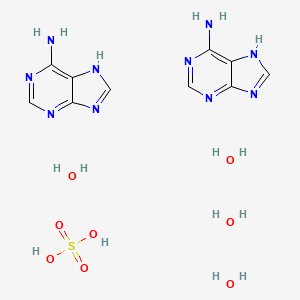
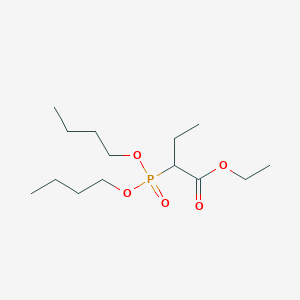
![1,5,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B14762070.png)
